3-Chloro-5-isopropoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMWWESIOQKGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 Isopropoxyaniline
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in identifying potential synthetic pathways and key intermediates.
Approaches from Nitrobenzene (B124822) Derivatives
One common retrosynthetic approach involves the late-stage reduction of a nitro group to an aniline (B41778). This simplifies the synthesis by allowing for the manipulation of a more stable nitro-substituted aromatic ring. The target molecule, 3-chloro-5-isopropoxyaniline, can be disconnected at the C-N bond, leading to the precursor 3-chloro-5-isopropoxynitrobenzene.
This key intermediate can be further deconstructed. The isopropoxy group can be introduced via a Williamson ether synthesis, pointing to 3-chloro-5-nitrophenol (B182748) and an isopropyl halide as precursors. Alternatively, the chloro and isopropoxy groups could be introduced in a different order. For instance, starting from 1,3-dichloro-5-nitrobenzene, a nucleophilic aromatic substitution could potentially introduce the isopropoxy group, though this is often challenging. A more viable route might involve the partial reduction of a dinitro compound, such as 1-chloro-3,5-dinitrobenzene, to 3-chloro-5-nitroaniline, which would then require further modification. acs.orgchemicalbook.com
A plausible synthetic sequence derived from this analysis is:
Start with a suitable chloronitrophenol, such as 3-chloro-5-nitrophenol.
Perform a Williamson ether synthesis to introduce the isopropoxy group, yielding 3-chloro-5-isopropoxynitrobenzene.
Reduce the nitro group to an amine to obtain the final product.
Approaches from Isopropoxyaniline Derivatives
An alternative retrosynthetic strategy begins with an existing isopropoxyaniline and focuses on the regioselective introduction of the chlorine atom. Disconnecting the C-Cl bond of the target molecule leads to the precursor 3-isopropoxyaniline (B150228).
This approach hinges on the ability to control the regioselectivity of the chlorination reaction. The amino and isopropoxy groups are both ortho-, para-directing, which complicates the direct chlorination to achieve the desired meta-substitution relative to both groups. Therefore, this pathway requires careful selection of chlorinating agents and reaction conditions to favor the formation of the this compound isomer. Protecting the amino group might be necessary to direct the chlorination appropriately.
Direct Synthesis and Halogenation Strategies
Direct synthesis methods focus on the construction of the target molecule from precursors in a forward-synthesis manner, employing various halogenation and alkylation techniques.
Regioselective Chlorination Methodologies
The direct chlorination of 3-isopropoxyaniline presents a challenge due to the directing effects of the existing substituents. To achieve the desired 1,3,5-substitution pattern, specialized chlorinating agents and conditions are necessary. N-chlorosuccinimide (NCS) is a common reagent used for the chlorination of aromatic compounds. organic-chemistry.orgisca.me The regioselectivity of NCS chlorination can sometimes be influenced by the solvent or the presence of a catalyst. researchgate.net For instance, catalytic thiourea (B124793) has been shown to activate NCS for electrophilic aromatic chlorination. researchgate.net
| Chlorinating Agent | Catalyst/Conditions | Expected Outcome |
| N-Chlorosuccinimide (NCS) | Acetonitrile, room temperature | Mixture of chlorinated isomers, with potential for regiocontrol |
| N-Chlorosuccinimide (NCS) | Thiourea (catalytic) | Enhanced electrophilicity, potentially altering regioselectivity |
This table presents potential methodologies for the regioselective chlorination of 3-isopropoxyaniline based on general principles of aromatic halogenation.
Alkylation and Etherification of Phenolic Precursors
A robust method for introducing the isopropoxy group is through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing this compound, a key step is the etherification of a phenolic precursor like 3-chloro-5-nitrophenol or 3-chloro-5-aminophenol.
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the phenoxide in situ. An isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane (B107684), serves as the alkylating agent.
Reaction Scheme: Williamson Ether Synthesis 3-chloro-5-nitrophenol + Isopropyl bromide --(Base)--> 3-chloro-5-isopropoxynitrobenzene
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the choice of catalyst systems, particularly for the reduction of the nitro intermediate.
The reduction of 3-chloro-5-isopropoxynitrobenzene to the corresponding aniline is a critical step. A variety of reducing agents and catalyst systems can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is a common and efficient method. rsc.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297).
Alternatively, chemical reducing agents can be used. A patent for a related compound, 2,4-dichloro-5-isopropoxy aniline, describes the use of hydrazine (B178648) hydrate (B1144303) in the presence of a composite catalyst. google.com Other common reducing agents include tin(II) chloride in hydrochloric acid or iron powder in acidic media. google.com
The optimization of these conditions involves adjusting parameters such as temperature, pressure, catalyst loading, and choice of solvent to maximize the yield and purity of the final product. For instance, in catalytic hydrogenation, the reaction temperature and hydrogen pressure can significantly influence the reaction rate and selectivity. rsc.org
| Reduction Method | Catalyst/Reagent | Typical Conditions | Yield |
| Catalytic Hydrogenation | Pd/C, H2 | Ethanol, room temp, 1-4 atm H2 | High |
| Chemical Reduction | Fe/HCl | Acetic acid/water, reflux | Good to High |
| Chemical Reduction | SnCl2·2H2O | Ethanol, reflux | High |
| Hydrazine Reduction | Hydrazine hydrate, Composite Catalyst | Ethanol, 60-80°C | High (for related compounds) google.com |
This table summarizes common conditions for the reduction of nitroarenes, which are applicable to the synthesis of this compound from its nitro precursor.
Role of Specific Catalysts in Ether Formation
The introduction of the isopropoxy group onto the aromatic ring is commonly achieved via a nucleophilic substitution reaction, such as the Williamson ether synthesis. This process involves the reaction of an aminophenol or nitrophenol derivative with an isopropylating agent like 2-chloropropane or isopropyl bromide. The efficiency of this etherification is significantly enhanced by the use of specific catalysts.
Phase-transfer catalysts (PTCs) are particularly important in these reactions, especially when dealing with reactants that have different solubilities. Tetrabutylammonium chloride is a commonly cited PTC for this type of synthesis. It facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the isopropylating agent is dissolved, thereby increasing the reaction rate and yield. The catalyst shuttles the reactive anion across the phase boundary, overcoming the insolubility barrier and allowing the reaction to proceed under milder conditions.
Table 1: Catalysts in Ether Formation
| Catalyst Type | Specific Example | Function | Reference |
|---|---|---|---|
| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium chloride | Facilitates transfer of phenoxide anion between phases to react with the alkylating agent. |
Reduction Methodologies for Nitro Precursors
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 3-chloro-5-isopropoxynitrobenzene. The choice of reduction methodology is a critical factor influencing the yield, purity, and environmental footprint of the synthesis. google.com
Historically, the iron powder reduction method in an acidic medium was widely used. google.com However, this method is known for its poor selectivity, lower yields, and the generation of a large amount of iron oxide sludge, which presents significant disposal challenges. google.com
More modern and efficient methods have been developed to overcome these drawbacks. One such method involves the use of hydrazine hydrate as the reducing agent in the presence of a composite catalyst. google.comgoogle.com A patented process for a similar compound describes a composite catalyst comprising activated carbon, ferric hydroxide (Fe(OH)3), and aluminum hydroxide (Al(OH)3). google.comgoogle.com This catalytic system offers significantly higher reaction yields and dramatically reduces the generation of waste. google.com Another widely used industrial method is catalytic hydrogenation, where hydrogen gas is used with a catalyst such as palladium, platinum, or nickel. This method is highly efficient and clean, producing water as the only byproduct. rsc.org
Table 2: Comparison of Nitro Reduction Methodologies
| Method | Reducing Agent(s) | Catalyst | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|
| Hydrazine Hydrate Reduction | Hydrazine hydrate (N2H4·H2O) | Composite: Activated Carbon, Fe(OH)3, Al(OH)3 | High yield, significantly reduced solid waste. | Hydrazine is toxic and requires careful handling. | google.comgoogle.com |
| Catalytic Hydrogenation | Hydrogen Gas (H2) | Precious metals (e.g., Pd, Pt) or Ni | High efficiency, clean (water is the only byproduct), excellent atom economy. | Requires specialized high-pressure equipment. | rsc.org |
| Iron Powder Reduction | Iron (Fe) | Acidic medium (e.g., HCl) | Low cost of reagents. | Generates large volumes of iron oxide sludge, lower yield, complex workup. | google.com |
Solvent Selection and Reaction Temperature Control
The choice of solvent and precise control of reaction temperature are crucial for maximizing yield and minimizing side reactions in the synthesis of this compound.
For the etherification step, a non-polar organic solvent like toluene (B28343) is often used to dissolve the alkylating agent and the aromatic substrate. In the reduction of the nitro precursor using hydrazine hydrate, ethanol is an effective solvent. google.comgoogle.com The use of polar solvents like methanol (B129727) or ethanol is also noted in related preparations. google.com
Temperature control is paramount. For the hydrazine hydrate reduction, the reaction is typically maintained between 60°C and 80°C. google.comgoogle.com This temperature range is optimal for ensuring a reasonable reaction rate without causing decomposition of the reactants or products. Maintaining the temperature is essential for reaction selectivity and preventing the formation of unwanted byproducts.
Table 3: Typical Solvents and Temperature Conditions
| Synthetic Step | Solvent | Typical Temperature | Rationale | Reference |
|---|---|---|---|---|
| Ether Formation | Toluene | Reflux | Good solubility for reactants; allows for azeotropic removal of water if necessary. | |
| Nitro Reduction (Hydrazine Hydrate) | Ethanol | 60-80°C | Good solubility for nitro compound and catalyst; temperature provides sufficient energy for reaction without degradation. | google.comgoogle.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally friendly processes by improving efficiency and minimizing hazards. nih.gov
Atom Economy and Efficiency Assessments
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov Synthetic routes with high atom economy are preferred as they generate less waste.
When comparing the reduction methodologies for the nitro precursor:
Catalytic Hydrogenation exhibits a very high atom economy, as the only byproduct is water. rsc.org
Hydrazine Hydrate Reduction has a lower atom economy, producing nitrogen gas and water as byproducts.
Iron Powder Reduction has a very poor atom economy. The theoretical reaction involves iron being oxidized to form iron oxides, resulting in a large mass of inorganic sludge that is not part of the final product. google.comrsc.org
Designing syntheses that maximize atom economy is crucial for reducing the environmental burden associated with chemical manufacturing. nih.gov
Environmentally Benign Solvent Utilization
The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable. encyclopedia.pub
In the synthesis of this compound, ethanol is often used, which is considered a greener solvent than many traditional organic solvents like toluene, as it is less toxic and can be derived from renewable biomass resources. google.comencyclopedia.pub While toluene is effective, its use is less desirable from a green chemistry perspective due to its volatility and toxicity. The ongoing goal is to replace such solvents with more benign alternatives, such as water, supercritical fluids, or other bio-based solvents, where chemically feasible. encyclopedia.pubresearchgate.net
Waste Minimization and Process Simplification
Preventing waste generation is a primary goal of green chemistry. nih.gov The shift from the iron powder reduction method to the catalytic hydrazine hydrate method for the nitro group reduction is a clear example of waste minimization in practice. A patent for a similar process quantifies this improvement, noting that the iron powder method produces approximately 2.1 tons of waste residue per ton of product, whereas the catalytic hydrazine hydrate method generates only 0.2 tons. google.com This represents a greater than 90% reduction in solid waste.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound on a research scale depends on factors such as the availability of starting materials, desired purity, and the complexity of the reaction steps. The following discussion outlines plausible synthetic strategies based on analogous reactions reported in the chemical literature.
Two primary retrosynthetic approaches can be considered:
Route A: Williamson Ether Synthesis followed by Reduction. This pathway commences with a commercially available or readily synthesized chloronitrophenol.
Route B: Nucleophilic Aromatic Substitution followed by Reduction. This strategy involves the displacement of a leaving group by an isopropoxide on a dichloronitrobenzene scaffold.
Route C: Late-stage Chlorination. This approach begins with an isopropoxyaniline and introduces the chlorine atom in a later step.
The efficiency and selectivity of each proposed route are critical considerations.
Route A: From 3-Chloro-5-nitrophenol
This route would likely proceed in two steps:
O-isopropylation: 3-Chloro-5-nitrophenol can be reacted with an isopropylating agent, such as 2-bromopropane or isopropyl alcohol under Mitsunobu conditions, to form 1-chloro-3-isopropoxy-5-nitrobenzene (B8128904). The Williamson ether synthesis, a well-established method for forming ethers, is anticipated to proceed with good to excellent yields, although the specific yield for this substrate is not documented.
Reduction of the nitro group: The resulting 1-chloro-3-isopropoxy-5-nitrobenzene can then be reduced to the target aniline. A variety of reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/acetic acid). The reduction of nitro groups to anilines is typically a high-yielding reaction. For instance, the reduction of 3-chloro-4-nitrophenol (B188101) to 4-amino-3-chlorophenol (B108459) using iron and acetic acid has been reported with a yield of 88%. chemicalbook.com Similarly, the reduction of 2-chloro-5-nitrophenol (B15424) to 2-chloro-5-aminophenol (B42359) using iron powder and ammonium (B1175870) chloride has been achieved in 96% yield. chemicalbook.com
Route B: From 1,3-Dichloro-5-nitrobenzene
This pathway involves:
Nucleophilic Aromatic Substitution (SNAr): 1,3-Dichloro-5-nitrobenzene could be reacted with sodium isopropoxide. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the chlorine atoms. However, selectivity could be an issue, as substitution at either the C1 or C3 position is possible, though they are equivalent in this symmetrical molecule. The yield of this step would be dependent on reaction conditions such as solvent, temperature, and the nature of the base used.
Reduction of the nitro group: Similar to Route A, the subsequent reduction of the nitro group in the resulting 1-chloro-3-isopropoxy-5-nitrobenzene would be expected to proceed with high efficiency. A patent describing the synthesis of 2,4-dichloro-5-isopropoxy aniline from 2,4-dichloro-5-isopropoxy nitrobenzene using hydrazine hydrate reports a yield of 91.2%. beilstein-journals.org
Route C: From 3-Isopropoxyaniline
This route would involve:
Synthesis of 3-isopropoxyaniline: This starting material can be prepared from 3-aminophenol (B1664112) and 2-chloropropane via a Williamson ether synthesis.
Chlorination: The direct chlorination of 3-isopropoxyaniline would then be required. However, electrophilic aromatic substitution on anilines can be challenging to control. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 3-isopropoxyaniline, chlorination would be expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). This would likely lead to a mixture of chlorinated products and potentially di- or tri-chlorinated species, making the isolation of the desired this compound in high purity and yield difficult. The selectivity would be a significant drawback of this approach.
Table 1: Comparative Analysis of Hypothetical Synthetic Routes for this compound
| Route | Starting Material | Key Reactions | Plausible Yields (based on analogous reactions) | Selectivity Considerations |
| A | 3-Chloro-5-nitrophenol | Williamson Ether Synthesis, Nitro Reduction | Good to Excellent | High selectivity expected in both steps. |
| B | 1,3-Dichloro-5-nitrobenzene | Nucleophilic Aromatic Substitution, Nitro Reduction | Moderate to Good | Good selectivity expected due to the activating effect of the nitro group. |
| C | 3-Isopropoxyaniline | Electrophilic Chlorination | Poor to Moderate | Low selectivity; formation of multiple isomers and over-chlorinated products is likely. |
Scalability Considerations for Research Applications
For research-scale synthesis, where typically gram quantities of material are required, the scalability of the chosen route is an important factor.
Route A is likely the most scalable and practical for research applications. The starting material, 3-chloro-5-nitrophenol, is commercially available. Both the Williamson ether synthesis and the reduction of the nitro group are standard, well-understood reactions that are generally straightforward to perform on a laboratory scale. The purification of the intermediate and final product is also expected to be achievable using standard techniques like column chromatography or recrystallization.
Route B also presents a viable option for research-scale synthesis. 1,3-dichloro-5-nitrobenzene is a readily available starting material. The SNAr reaction and the subsequent nitro reduction are generally scalable processes. However, optimizing the conditions for the SNAr reaction to ensure high conversion and minimize side products might require some initial investigation.
Route C is the least attractive from a scalability perspective for obtaining a pure sample of the desired product. The low selectivity of the direct chlorination step would necessitate challenging and potentially low-yielding purification procedures to isolate the this compound from the mixture of isomers and other byproducts. This would make it an inefficient and labor-intensive route for preparing a clean sample for research purposes.
Chemical Transformations and Derivatization Strategies for 3 Chloro 5 Isopropoxyaniline
Reactions Involving the Aromatic Amine Moiety
The aromatic amine group in 3-chloro-5-isopropoxyaniline is a primary site for a multitude of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.
The primary amine of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis and are often employed to protect the amine group or to introduce specific functionalities that can influence the biological activity or physical properties of the resulting molecule.
Amidation is typically achieved by reacting the aniline (B41778) with a carboxylic acid or its activated derivative, such as an acyl chloride or an acid anhydride. A variety of coupling agents can also be used to facilitate the direct reaction between a carboxylic acid and the aniline. acs.org The resulting N-(3-chloro-5-isopropoxyphenyl) amides are stable compounds that can serve as intermediates for further synthetic manipulations.
Sulfonylation involves the reaction of the aniline with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. cbijournal.com This reaction leads to the formation of a stable sulfonamide linkage. Sulfonamides are a key functional group in many pharmaceutical compounds.
Table 1: Examples of Amidation and Sulfonylation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl chloride | N-(3-chloro-5-isopropoxyphenyl)acetamide | Amidation |
| This compound | Benzoic acid | N-(3-chloro-5-isopropoxyphenyl)benzamide | Amidation |
| This compound | Benzenesulfonyl chloride | N-(3-chloro-5-isopropoxyphenyl)benzenesulfonamide | Sulfonylation |
| This compound | p-Toluenesulfonyl chloride | N-(3-chloro-5-isopropoxyphenyl)-4-methylbenzenesulfonamide | Sulfonylation |
The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This diazotization reaction opens up a wide range of synthetic possibilities, as the diazonium group is an excellent leaving group and can be replaced by a variety of nucleophiles.
One of the most important transformations of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyanide group using a copper(I) salt as a catalyst. stackexchange.com This reaction provides a powerful method for introducing these functional groups onto the aromatic ring. nih.gov
Diazonium salts can also undergo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. sphinxsai.com This is known as azo coupling and is the basis for the synthesis of many azo dyes. ijirset.commdpi.com The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling partner. Furthermore, diazonium salts can be used to synthesize triazenes, which have shown potential as antitumor agents. acs.org
Table 2: Potential Diazotization and Subsequent Transformations
| Intermediate | Reactant | Product | Reaction Type |
|---|---|---|---|
| 3-Chloro-5-isopropoxybenzenediazonium chloride | Copper(I) chloride | 1,3-Dichloro-5-isopropoxybenzene | Sandmeyer Reaction |
| 3-Chloro-5-isopropoxybenzenediazonium chloride | Copper(I) bromide | 1-Bromo-3-chloro-5-isopropoxybenzene | Sandmeyer Reaction |
| 3-Chloro-5-isopropoxybenzenediazonium chloride | Phenol (B47542) | 2-(3-Chloro-5-isopropoxyphenyl)-1-(4-hydroxyphenyl)diazene | Azo Coupling |
| 3-Chloro-5-isopropoxybenzenediazonium chloride | Aniline | 2-(3-Chloro-5-isopropoxyphenyl)-1-phenyldiazene | Azo Coupling |
The amine functionality of this compound can be utilized as a key component in the synthesis of various nitrogen-containing heterocyclic rings. These ring systems are prevalent in many biologically active molecules and pharmaceuticals. ijirset.comnih.govnih.gov
One common strategy is the synthesis of quinolines. The Friedländer synthesis, for example, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.gov While this compound itself is not a direct precursor for the Friedländer synthesis, it can be chemically modified to an appropriate o-aminoaryl ketone which can then undergo cyclization. Other methods for quinoline (B57606) synthesis include the Skraup, Doebner-von Miller, and Combes reactions, all of which utilize anilines as starting materials. iipseries.orgorganic-chemistry.org
Benzimidazoles, another important class of heterocycles, are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.govorganic-chemistry.orgmdpi.com this compound could be a precursor to a suitably substituted o-phenylenediamine, which could then be cyclized to form a benzimidazole (B57391) derivative.
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. vedantu.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound is not a β-arylethylamine, it could be incorporated into a more complex starting material that undergoes this type of cyclization.
Table 3: Potential Heterocyclic Ring Formations
| Aniline Derivative | Reaction Partner(s) | Heterocyclic Product Class |
|---|---|---|
| This compound | α,β-Unsaturated ketone | Quinolines |
| Modified this compound (as an o-phenylenediamine) | Aldehyde or Carboxylic acid | Benzimidazoles |
| Modified this compound (as a β-arylethylamine) | Aldehyde or Ketone | Tetrahydroisoquinolines |
Functionalization at the Chlorine Substituent
The chlorine atom of this compound, while generally less reactive than other halogens, provides an additional handle for molecular diversification through various synthetic methodologies.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, including this compound, can serve as substrates in these transformations, although they often require more specialized and reactive catalyst systems compared to aryl bromides or iodides. jk-sci.com
The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine to form a new C-N bond. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. organic-chemistry.org By employing this reaction, the chlorine atom of this compound could be replaced by a variety of primary or secondary amines, leading to the synthesis of substituted 1,3-diaminobenzene derivatives.
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by coupling an aryl halide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.net This reaction could be used to introduce new aryl or vinyl substituents at the position of the chlorine atom in this compound, leading to the formation of substituted biphenyl (B1667301) or stilbene (B7821643) derivatives.
Other palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling (with terminal alkynes) and the Heck reaction (with alkenes) could also potentially be applied to this compound to introduce alkynyl and alkenyl groups, respectively. cbijournal.com
Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Starting Material | Coupling Partner | Product Type | Reaction Name |
|---|---|---|---|
| This compound | Aniline | Substituted diaminobenzene | Buchwald-Hartwig Amination |
| This compound | Phenylboronic acid | Substituted biphenyl | Suzuki Coupling |
| This compound | Phenylacetylene | Substituted diphenylacetylene | Sonogashira Coupling |
| This compound | Styrene | Substituted stilbene | Heck Reaction |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In the case of this compound, the isopropoxy group is electron-donating and the amino group is also strongly electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr on this compound itself is expected to be very difficult. vedantu.com
However, if the electronic nature of the ring were to be altered by the introduction of a strong electron-withdrawing group, such as a nitro group, ortho or para to the chlorine atom, then nucleophilic aromatic substitution could become a viable transformation. libretexts.org In such an activated substrate, the chlorine atom could potentially be displaced by strong nucleophiles like alkoxides, amines, or thiolates under appropriate reaction conditions. quora.com The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing group.
Table 5: Potential Nucleophilic Aromatic Substitution Reactions on Activated Substrates
| Activated Substrate | Nucleophile | Product Type |
|---|---|---|
| 3-Chloro-5-isopropoxy-nitroaniline | Sodium methoxide | Substituted methoxy-nitroaniline |
| 3-Chloro-5-isopropoxy-nitroaniline | Ammonia (B1221849) | Substituted diamino-nitrobenzene |
| 3-Chloro-5-isopropoxy-nitroaniline | Sodium thiophenoxide | Substituted phenylthio-nitroaniline |
Carbon-Heteroatom Bond Formation Reactions
The amino group of this compound is a versatile functional handle for the formation of carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry for creating pharmaceuticals, agrochemicals, and materials. divyarasayan.orgnih.gov These reactions primarily involve the nucleophilic nitrogen atom attacking various electrophilic partners, leading to the construction of C-N, C-S, and C-O bonds.
Transition metal catalysis, particularly with copper complexes, has emerged as a powerful tool for these transformations. nih.govmdpi.com For instance, ligand-free, copper-catalyzed ipso-amidation of arylboronic acids with nitriles provides an efficient route to N-aryl amides. organic-chemistry.org While not directly demonstrating the use of this compound, this methodology is applicable to a broad range of substituted anilines. The general mechanism involves a two-step catalytic cycle of oxidative addition and reductive elimination. mdpi.com
Key strategies for forming carbon-heteroatom bonds using anilines include:
N-Arylation: The Buchwald-Hartwig and Ullmann coupling reactions are classic methods for forming C-N bonds between an amine and an aryl halide. These reactions typically employ palladium or copper catalysts.
Amide Formation: Acylation with acyl chlorides or carboxylic acids (using coupling agents) is a fundamental transformation to produce amides.
Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a common motif in medicinal chemistry.
Thiourea (B124793) Formation: Reaction with isothiocyanates provides a straightforward route to N,N'-disubstituted thioureas, which can serve as precursors for various heterocyclic compounds. osi.lv
| Reaction Type | Reactant Partner | Typical Catalyst | Bond Formed | Product Class |
|---|---|---|---|---|
| Ullmann Condensation | Aryl Halide | CuI | C-N | Diaryl Amine |
| Acylation | Acyl Chloride | None (or Base) | C-N | Amide |
| Sulfonylation | Sulfonyl Chloride | Base (e.g., Pyridine) | S-N | Sulfonamide |
| Thiourea Formation | Isothiocyanate | None | C-N, C=S | Thiourea |
Modifications at the Isopropoxy Group
The isopropoxy substituent offers another site for chemical modification, primarily through cleavage of the ether linkage or, less commonly, derivatization of the alkyl chain.
The cleavage of aryl ethers is a synthetically important transformation for deprotection or functional group interconversion. wikipedia.org Due to their stability, this process typically requires strong reagents. wikipedia.orgrsc.org The reaction of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃), can cleave the C-O bond. pressbooks.publibretexts.orgchem-station.com
The mechanism of acidic ether cleavage depends on the structure of the ether. pressbooks.publibretexts.org For an aryl isopropyl ether, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. fiveable.me Given that the isopropyl group can form a relatively stable secondary carbocation, the cleavage may have some Sₙ1 character, leading to the formation of 3-chloro-5-aminophenol and an isopropyl halide. pressbooks.publibretexts.org Conversely, an Sₙ2 pathway would involve attack at the less hindered methyl groups of the isopropyl substituent. libretexts.org
Common reagents for aryl ether cleavage include:
Boron Tribromide (BBr₃): Highly effective for cleaving aryl methyl and other alkyl ethers under relatively mild conditions. rsc.orgchem-station.com
Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): Classic reagents that require high temperatures to cleave stable aryl ethers. chem-station.com
Alkyl Thiolates: Nucleophilic demethylation using reagents like ethanethiol (B150549) (EtSH) under basic conditions offers an alternative to acidic methods. chem-station.com
Upon successful cleavage to form 3-chloro-5-aminophenol, the resulting phenolic hydroxyl group can be further functionalized, for example, through halogenation reactions to introduce additional substituents on the aromatic ring.
| Reagent | Typical Conditions | Mechanism Type | Primary Products |
|---|---|---|---|
| Boron Tribromide (BBr₃) | -78°C to RT, in CH₂Cl₂ | Lewis Acid Catalyzed | Phenol, Isopropyl Bromide |
| Hydrobromic Acid (HBr, 47%) | Reflux, ~120-140°C | Acid Catalyzed (Sₙ1/Sₙ2) | Phenol, Isopropyl Bromide |
| 1-Dodecanethiol/Base | High temp (e.g., 130°C in NMP) | Nucleophilic Demethylation | Phenol, Isopropyl Thioether |
Direct chemical modification of the isopropyl chain without cleaving the ether linkage is challenging due to the relative inertness of the C-H bonds. However, under certain conditions, functionalization is possible. Strong oxidizing agents, such as hot potassium permanganate (B83412) or chromic acid, can oxidize alkyl groups attached to an aromatic ring down to a carboxylic acid. youtube.com For an isopropyl group, this process would be destructive, cleaving the chain and ultimately leading to a carboxyl group attached to the ether oxygen, which would be unstable. Milder, more selective oxidation or halogenation methods would be required to achieve controlled derivatization.
Multi-Component Reactions and Complex Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.govnih.govrug.nl this compound is a valuable building block for such reactions, contributing an aromatic core with defined substitution patterns into larger, more complex molecular frameworks. nih.govrsc.org
The Biginelli reaction is a classic MCR that typically synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.org While anilines are not canonical starting materials, variations of the Biginelli reaction exist that can incorporate amine-containing fragments into related heterocyclic structures. mdpi.com
The Skraup reaction , however, is directly applicable to aniline derivatives for the synthesis of quinolines. wikipedia.org In this reaction, an aniline is heated with sulfuric acid, glycerol (B35011) (which dehydrates to acrolein), and an oxidizing agent (often the nitro compound corresponding to the starting aniline). wikipedia.org Using this compound in a Skraup synthesis would be expected to produce a substituted quinoline. The reaction proceeds through conjugate addition of the aniline to acrolein, followed by cyclization and oxidation. researchgate.net The substitution pattern on the resulting quinoline would be determined by the initial structure of the aniline. For this compound, this would lead to the formation of 5-chloro-7-isopropoxyquinoline. Modified Skraup reactions using microwave irradiation and water as a solvent have been developed as more environmentally friendly alternatives. rsc.org
| Reaction | Reactant Type | Core Scaffold Formed | Expected Product from this compound |
|---|---|---|---|
| Skraup Reaction | Aniline | Quinoline | 5-Chloro-7-isopropoxyquinoline |
| Biginelli-like Reactions | Amine source (variations) | Dihydropyrimidine (B8664642) derivatives | Substituted dihydropyrimidine scaffold |
Beyond the Skraup synthesis, this compound can be incorporated into a vast array of complex organic frameworks through various synthetic strategies, including other MCRs. osi.lvnih.govrsc.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating peptide-like structures and highly substituted scaffolds, respectively. nih.govrug.nl The aniline nitrogen can act as the amine component in the Ugi four-component reaction, combining with an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acylamino amide derivative.
The strategic placement of the chloro and isopropoxy groups provides steric and electronic biases that can influence reactivity and serve as handles for subsequent modifications. The ability to participate in reactions that form multiple bonds in a single step makes this aniline a valuable starting material in diversity-oriented synthesis programs aimed at discovering new bioactive molecules. nih.goved.ac.uk The resulting complex scaffolds are often of interest in medicinal chemistry and materials science. rsc.org
Advanced Spectroscopic and Chromatographic Characterization in Research of 3 Chloro 5 Isopropoxyaniline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.
¹H and ¹³C NMR are fundamental for confirming the identity and structure of 3-Chloro-5-isopropoxyaniline derivatives. In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals reveal the number and arrangement of protons. For a derivative like 1-((8-(1H-imidazol-1-yl)octyl)oxy)-3-isopropoxyaniline, specific proton signals can be assigned to the isopropoxy group, the aromatic ring, and the attached side chain. nih.gov For example, the isopropyl protons typically appear as a doublet for the methyl groups and a multiplet for the methine proton. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. rsc.org Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete structural map. For substituted anilines, the chemical shifts of the aromatic carbons are particularly informative, indicating the positions of substituents like chlorine and the isopropoxy group. rsc.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a 3-Isopropoxyaniline (B150228) Derivative The following data is for 1-((8-(1H-imidazol-1-yl)octyl)oxy)-3-isopropoxyaniline, a derivative of the title compound. nih.gov
In-situ NMR techniques are powerful for studying reaction mechanisms by detecting transient intermediates. For reactions involving derivatives of this compound, particularly in processes like amide bond formation, ³¹P NMR is highly effective when phosphorus-based reagents are used. nih.gov
In one study of amide synthesis using triphenylphosphine (B44618) and N-chlorophthalimide, ³¹P NMR was used to observe the in-situ formation of reactive phosphonium (B103445) salt intermediates. acs.org The experiments revealed two key species: a chloro-phosphonium salt observed at 64 ppm and an imido-phosphonium salt at 32 ppm. nih.govacs.org By monitoring the consumption of these intermediates in the presence of a carboxylate, researchers could deduce their relative reactivity and their role in activating the carboxylic acid for amidation. acs.org This type of mechanistic insight is crucial for optimizing reaction conditions and developing new synthetic methodologies. nih.govacs.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's exact elemental formula, which is a definitive method for confirming its identity. jst.go.jp For derivatives of this compound, HR-MS can distinguish between compounds with the same nominal mass but different elemental compositions. jst.go.jpdiva-portal.org
For instance, in the characterization of complex heterocyclic derivatives, HR-MS is used to confirm the successful synthesis of the target molecule by matching the experimentally measured mass with the theoretically calculated mass. jst.go.jpgoogle.com
Table 2: Example of High-Resolution Mass Spectrometry (HR-MS) Data The following data is for a 2-thioxoquinazoline-4-one derivative, illustrating the principle of exact mass determination. jst.go.jp
In mass spectrometry, molecules often break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that provides structural information. lcms.cz For this compound, the fragmentation pattern would be influenced by its key structural features.
The presence of a chlorine atom is readily identified by a characteristic isotopic pattern for the molecular ion peak (M) and chlorine-containing fragments. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, a compound with one chlorine atom will show two peaks (M and M+2) with a corresponding 3:1 intensity ratio. miamioh.eduyoutube.com
Common fragmentation pathways for this molecule would include:
Loss of the isopropyl group: Cleavage of the ether bond could lead to the loss of a C₃H₇ radical.
Loss of a methyl group: Fragmentation of the isopropyl moiety could result in the loss of a CH₃ radical from the molecular ion, leading to a prominent peak at M-15.
Cleavage of the C-Cl bond: The loss of a chlorine radical is another possible fragmentation pathway. docbrown.info
Analyzing these patterns helps to confirm the connectivity of the atoms within the molecule. lcms.czlibretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information on functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds. The IR spectrum of this compound or its derivatives would display characteristic absorption bands confirming the presence of its functional groups. uobabylon.edu.iq Key expected absorptions include:
N-H stretch: The primary amine (-NH₂) group typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. researchgate.net
C-O-C stretch: The ether linkage of the isopropoxy group would produce strong stretches in the 1000-1300 cm⁻¹ range.
C-Cl stretch: The carbon-chlorine bond absorption is expected in the fingerprint region, generally between 850-550 cm⁻¹. libretexts.org
Aromatic C-H and C=C stretches: These would appear at their characteristic frequencies above 3000 cm⁻¹ and in the 1450-1600 cm⁻¹ region, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on electronic transitions, particularly in molecules with conjugated π-systems like the benzene (B151609) ring in the aniline (B41778) structure. uobabylon.edu.iq Anilines typically exhibit strong absorption bands in the UV region due to π→π* transitions of the aromatic ring. uobabylon.edu.iqnih.gov A study on an imine derivative of 3-isopropoxyaniline showed a linear absorption spectrum with a maximum peak around 350 nm, which is characteristic of the extended conjugation in the imine structure. inoe.ro The position and intensity of these absorption maxima are sensitive to the substituents on the aromatic ring and the solvent used. uni-regensburg.de
Table 3: Compound Names Mentioned
Identification of Functional Groups and Electronic Transitions
Spectroscopic analysis is fundamental to elucidating the molecular structure of this compound derivatives. Techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information about functional groups and electronic behavior.
In multi-substituted benzene derivatives, the position of electronic transitions is dependent on the nature and relative position of the substituents on the ring. up.ac.za UV-Vis spectroscopy reveals these electronic transitions. msu.edu For instance, the introduction of substituents on a benzene ring typically causes a bathochromic (red) shift in the primary and secondary absorption bands. up.ac.za In studies of imine derivatives of 3-isopropoxyaniline, UV-Visible spectral analysis showed π─π* transitions, which are characteristic of conjugated systems. inoe.ro Amine-containing derivatives of related benzimidazoles have displayed broad absorbance bands spanning from approximately 300 to 600 nm. uni-regensburg.de
FTIR spectroscopy is used to identify specific functional groups by their characteristic vibration frequencies. researchgate.net For derivatives of this compound that have been modified into amides or other carbonyl-containing compounds, characteristic peaks would be observed. For example, analogous azetidinone structures exhibit a strong carbonyl (C=O) stretch from the lactam group around 1750 cm⁻¹ and a C-O-C stretch from the ether group near 1250 cm⁻¹. vulcanchem.com Theoretical computations, often performed at the DFT/B3LYP/6-31++G(d,p) level, can be correlated with experimental FTIR spectra to confirm structural assignments. researchgate.net
Table 1: Representative Infrared (IR) Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretching | 3300 - 3500 | General IR Tables |
| Aromatic (C-H) | Stretching | 3000 - 3100 | General IR Tables |
| Alkyl (C-H) | Stretching | 2850 - 2960 | General IR Tables |
| Ether (C-O-C) | Stretching | ~1250 | vulcanchem.com |
| Aromatic (C=C) | Stretching | 1450 - 1600 | General IR Tables |
| Carbonyl (C=O) | Stretching (amide/lactam) | ~1650 - 1750 | vulcanchem.com |
| Chloro (C-Cl) | Stretching | 600 - 800 | General IR Tables |
Advanced Chromatographic Techniques
Chromatography is essential for separating complex mixtures, assessing the purity of synthesized compounds, and isolating specific derivatives for further study.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of synthesized this compound derivatives. When coupled with a UV detector, HPLC is a preferred method for quantifying purity. In the development of novel inhibitors, salicylanilide (B1680751) derivatives were confirmed to be of at least 95% purity using HPLC-Mass Spectrometry (HPLC-MS). nih.gov This technique is routinely used to ensure that compounds meet the required quality standards before subsequent biological testing or structural analysis.
Table 2: Typical HPLC System Parameters for Analysis of Aromatic Amine Derivatives
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separates compounds based on hydrophobicity. | General HPLC Methods |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) | Elutes compounds with varying polarities. | General HPLC Methods |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. | General HPLC Methods |
| Detection | UV at 254 nm | Detects aromatic compounds. | |
| Purity Confirmation | ≥ 95% peak area | Standard threshold for compound purity in research. | nih.gov |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the method of choice for identifying volatile impurities or side products that may be present in samples of this compound or its derivatives. This technique is capable of separating and identifying volatile organic compounds with high sensitivity and specificity. researchgate.net For instance, in one study, volatile compounds from an HPLC fraction were analyzed by GC-MS and identified as methylphenyl acetate (B1210297) and phenylacetic acid by comparing their mass spectra with chemical databases. researchgate.net The methodology often involves headspace sampling, where the sample is heated to release volatile components, which are then injected into the GC system. nih.gov
Table 3: Example of Volatile Compounds Identified by GC-MS in Related Analyses
| Compound | Retention Time (min) | Identification Method | Reference |
|---|---|---|---|
| Methylphenyl acetate | 17.7 | Comparison with NIST mass spectral database | researchgate.net |
| Phenylacetic acid | 21.1 | Comparison with NIST mass spectral database | researchgate.net |
| Neral | Not specified | Comparison with GC-IMS library | nih.gov |
| (E)-2-octenal | Not specified | Comparison with GC-IMS library | nih.gov |
When a pure sample of a specific derivative is needed in larger quantities for structural elucidation or further reactions, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns to handle more material. Common methods include flash chromatography and preparative HPLC. googleapis.comambeed.com In the synthesis of various heterocyclic compounds, final products were purified using systems like an Analogix flash chromatography system or via preparative HPLC. googleapis.comgoogle.com This step is crucial for removing unreacted starting materials, reagents, and side products. For complex samples, multi-step purification procedures, such as combining gel permeation chromatography with column fractionation on a solid support like Florisil®, can be used to remove interfering substances like lipids before final analysis. researchgate.net
Table 4: Comparison of Preparative Chromatography Techniques
| Technique | Stationary Phase | Typical Use Case | Reference |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Routine purification of reaction mixtures (mg to g scale). | googleapis.comuic.edu |
| Preparative HPLC | Reverse-Phase (C18) or Normal-Phase Silica | High-resolution separation of closely related compounds or final polishing. | ambeed.comgoogle.com |
| Gel Permeation Chromatography (GPC) | Porous polymer beads | Separation based on size; often used for removing high molecular weight impurities. | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique is invaluable for unambiguously validating a proposed chemical structure. For example, in the synthesis of a series of photochromic nitazenes derived from precursors like 4-isopropoxyaniline, X-ray crystal structures of the resulting isomers were obtained to validate their molecular structure and configuration. uni-regensburg.de The ability to grow a suitable single crystal is a prerequisite for this analysis. The resulting data includes the crystal system, space group, and unit cell dimensions. eurjchem.com This technique is also powerful for identifying different polymorphic forms of a compound, which can exhibit distinct physical properties and are identifiable by their unique X-ray powder diffraction patterns. google.com
Table 5: Example of Single-Crystal X-ray Diffraction Data for a Complex Organic Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | eurjchem.com |
| Space Group | P-1 | eurjchem.com |
| a (Å) | 11.8333(6) | eurjchem.com |
| b (Å) | 12.8151(6) | eurjchem.com |
| c (Å) | 17.1798(8) | eurjchem.com |
| α (°) | 77.317(4) | eurjchem.com |
| β (°) | 74.147(4) | eurjchem.com |
| γ (°) | 66.493(5) | eurjchem.com |
| Volume (ų) | 2280.0(2) | eurjchem.com |
| Z (molecules/unit cell) | 1 | eurjchem.com |
Computational and Theoretical Investigations of 3 Chloro 5 Isopropoxyaniline and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules.
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure of 3-Chloro-5-isopropoxyaniline. By employing methods such as the B3LYP functional with a basis set like 6-31G*, it is possible to map the electrostatic potential surface of the molecule. This surface highlights the distribution of electron density, identifying electron-rich and electron-deficient regions. For this compound, the electronegative chlorine atom and the oxygen atom of the isopropoxy group would be expected to create regions of negative electrostatic potential, while the aromatic protons and the amine group would exhibit more positive potential. These calculations are fundamental to understanding how the molecule interacts with other species.
A related study on 3-bromo-5-isopropylaniline (B3213866) suggests that DFT calculations can effectively model the electrostatic potential, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Although specific data for this compound is not available, the principles of DFT application remain consistent. The combination of the electron-withdrawing chloro group and the electron-donating isopropoxy group at the meta positions relative to the amine creates a unique electronic environment that can be precisely characterized through these computational methods.
Prediction of Molecular Reactivity Descriptors (e.g., frontier orbitals, charge distribution)
Molecular reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich aniline (B41778) ring and the amine group, making these sites prone to electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atom, indicating sites for potential nucleophilic attack. Fukui indices, another set of reactivity descriptors, can be calculated to provide a more quantitative measure of the reactivity at specific atomic sites, guiding predictions for reactions such as nitration or sulfonation.
Table 1: Hypothetical Molecular Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Interpretation |
| HOMO Energy | -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Suggests moderate kinetic stability |
| Mulliken Charge on N | -0.4 e | Indicates a nucleophilic nitrogen atom |
| Mulliken Charge on Cl | -0.2 e | Indicates an electronegative chlorine atom |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.
Conformational Analysis and Energetic Profiles
The isopropoxy group in this compound introduces conformational flexibility. Conformational analysis, performed using computational methods, can identify the most stable (lowest energy) three-dimensional arrangements of the atoms. By systematically rotating the bonds of the isopropoxy group and calculating the energy of each resulting conformer, an energetic profile can be constructed. This profile reveals the energy barriers between different conformations and helps to determine the most likely shape of the molecule under various conditions. Understanding the preferred conformation is essential as it dictates how the molecule will interact with other molecules, including biological targets.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, including their interactions with each other and with larger systems.
Prediction of Intermolecular Interactions and Crystal Packing
Predicting how molecules will arrange themselves in a solid state is a significant challenge in materials science and pharmaceutical development. Computational methods can predict the crystal packing of this compound by exploring various possible arrangements and calculating their lattice energies. These simulations can identify the most energetically favorable packing motifs, which are likely to correspond to the experimentally observed crystal structure. The prediction of crystal structures is a complex field, but advancements in computational methodologies are making it an increasingly reliable tool. The interplay of hydrogen bonds involving the amine group and van der Waals interactions from the chloro and isopropoxy groups will govern the final crystal structure.
Docking Studies of Derivatives with Biological Targets (excluding biological activity/efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein receptor. asiapharmaceutics.infosemanticscholar.orgichem.md For derivatives of this compound, docking studies can be employed to investigate how they might fit into the binding site of a biological target.
For instance, studies on similar aniline derivatives have shown that these molecules can act as scaffolds for inhibitors of various enzymes. In a hypothetical docking study of a derivative of this compound with a protein kinase, the aniline core could form key hydrogen bonds with the protein's backbone, while the chloro and isopropoxy substituents would occupy specific hydrophobic pockets within the binding site. researchgate.net These studies provide a structural basis for understanding potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, without assessing the compound's biological effectiveness.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can gain insights into the pathways from reactants to products, including the transient species that exist along these pathways.
The elucidation of a reaction mechanism involves mapping the energetic landscape that connects reactants to products. Key features on this landscape are intermediates, which are stable but transient molecules residing in local energy minima, and transition states, which are high-energy, fleeting configurations at the peaks of energy barriers between species.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying and characterizing these transient species. researchgate.net For a reaction involving this compound, such as electrophilic aromatic substitution or oxidation, DFT calculations can model the step-by-step process. For instance, in an oxidation reaction, calculations can help determine whether the mechanism proceeds via a hydrogen atom transfer (HAT) or another pathway by locating the transition state for each potential route and comparing their activation energies. acs.org The structure with the lowest activation energy represents the most probable reaction pathway.
A typical computational workflow involves:
Geometry Optimization: The three-dimensional structures of reactants, products, and hypothesized intermediates and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm the nature of the optimized structures. A stable species (reactant, intermediate, product) will have all real vibrational frequencies. A transition state is uniquely identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the path downhill from a transition state, confirming that it correctly connects the intended reactant and product (or intermediate).
Through these methods, the complete energy profile of a reaction can be constructed, providing critical data on activation energies and reaction thermodynamics.
Many reactions involving substituted benzenes like this compound can yield multiple isomers. Computational chemistry is crucial for predicting and understanding the observed regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another).
For this compound, the directing effects of the chloro, isopropoxy, and amino groups determine the outcome of reactions like nitration, halogenation, or acylation. The isopropoxy and amino groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The final regiochemical outcome results from a combination of these electronic and steric influences.
Computational approaches can quantify these effects:
Transition State Energy Comparison: By calculating the activation energies for the formation of different possible regioisomers (e.g., substitution at the C2, C4, or C6 positions), the most favorable reaction pathway can be identified. The isomer formed via the lowest energy transition state is predicted to be the major product. nih.gov
Analysis of Reactivity Indices: Ground-state electronic properties can also predict reactivity. Indices derived from DFT, such as Fukui functions or molecular electrostatic potential (MEP) maps, can identify the most nucleophilic or electrophilic sites on the molecule, thereby predicting the most likely position for a reaction to occur.
For example, a detailed computational analysis was used to understand the regioselectivity in the synthesis of other tri- and tetrasubstituted anilines, where calculations ruled out a proposed researchgate.netacs.org-H shift mechanism in favor of an electrocyclic ring closure by locating a thermally accessible transition state for the latter. acs.org
Structure-Property Relationships (Theoretical Frameworks)
Theoretical frameworks allow for the establishment of relationships between a molecule's structure and its observable properties. These Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are vital in materials science and drug discovery for designing molecules with desired characteristics. osti.gov
Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectra, with a useful degree of accuracy. schrodinger.com These predictions are invaluable for confirming the structure of a newly synthesized compound or for assigning experimental signals. wisc.edu
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. wisc.edu These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. wisc.edu
While specific published predictions for this compound are unavailable, the table below provides an illustrative example of what a theoretical prediction might look like, based on standard computational methods.
| Illustrative Predicted NMR Data for this compound | ||
|---|---|---|
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | H-2 | 6.6 - 6.8 |
| H-4 | 6.2 - 6.4 | |
| H-6 | 6.7 - 6.9 | |
| ¹H (Isopropoxy) | -CH- | 4.3 - 4.5 |
| -CH₃ | 1.2 - 1.4 | |
| ¹H (Amine) | -NH₂ | 3.5 - 4.5 (broad) |
| ¹³C (Aromatic) | C-1 (C-NH₂) | 148 - 150 |
| C-2 | 104 - 106 | |
| C-3 (C-Cl) | 135 - 137 | |
| C-4 | 100 - 102 | |
| C-5 (C-O) | 160 - 162 | |
| C-6 | 109 - 111 | |
| ¹³C (Isopropoxy) | -CH- | 70 - 72 |
| -CH₃ | 21 - 23 |
Note: The values in this table are illustrative estimates and not the result of a specific, published computational study on this compound.
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry allows for the calculation of various electronic descriptors that can be correlated with chemical behavior. For substituted anilines, properties like oxidation potential, basicity (pKa), and reaction rates can be predicted by analyzing these descriptors. osti.govchemrxiv.org
Key electronic descriptors include:
Energies of Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to a molecule's ability to donate electrons (nucleophilicity/reducibility). osti.gov For anilines, a higher HOMO energy generally correlates with a greater susceptibility to oxidation. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons (electrophilicity/oxidizability).
Calculated pKa: The basicity of the amino group is influenced by the electronic effects of the ring substituents. Computational models can predict pKa values, which are crucial for understanding acid-base chemistry and reaction mechanisms under different pH conditions. chemrxiv.org
Studies on a range of aromatic amines have successfully used these descriptors to build QSAR models that predict reaction rates with various oxidants. osti.govacs.org For this compound, the electron-donating isopropoxy group and the electron-withdrawing chloro group would have opposing effects on the electron density of the aromatic ring and the basicity of the amino group, and computational analysis can provide a quantitative prediction of the net result. osti.gov
Applications of 3 Chloro 5 Isopropoxyaniline in Academic Organic and Material Science Research
Role as a Key Building Block in Complex Organic Synthesis
The utility of 3-Chloro-5-isopropoxyaniline as a foundational scaffold is rooted in the reactivity of its aniline (B41778) moiety and the influence of its substituents on the aromatic ring. The amino group acts as a potent nucleophile and a handle for a wide array of chemical transformations, while the chloro and isopropoxy groups direct subsequent reactions and modulate the properties of the resulting molecules.
Precursor for Advanced Heterocyclic Compounds
The primary amino group of this compound is a key functional group for the construction of nitrogen-containing heterocyclic systems, which are ubiquitous in pharmaceuticals and functional materials. The aniline can participate in various cyclization reactions to form fused or non-fused ring systems. For instance, it can be used as a starting material in reactions like the Skraup synthesis to produce quinolines or engage in condensation reactions with dicarbonyl compounds to yield benzodiazepines or other related heterocycles.
While specific examples for this compound are found within proprietary patents, the general reactivity of substituted anilines is well-documented. For example, related anilines are used to synthesize 2-aryl-4-quinolones through condensation with aroyl chlorides followed by cyclization. nih.gov Another common strategy involves the reaction with α,β-unsaturated carbonyl compounds to build complex heterocyclic frameworks. rsc.org The presence of the chloro and isopropoxy groups on the this compound backbone allows for fine-tuning of the electronic landscape of the target heterocycle, which is a critical aspect of modern synthetic design.
Table 1: Potential Heterocyclic Scaffolds from Substituted Anilines
| Starting Material Class | Reagent Type | Resulting Heterocycle |
|---|---|---|
| Substituted Aniline | β-Ketoester | Quinolone |
| Substituted Aniline | Dicarbonyl Compound | Benzodiazepine |
| Substituted Aniline | α-Haloketone | Indole (via Bischler-Möhlau) |
| Substituted Aniline | Aroyl Chloride / Alkyne | 2-Aryl-4-quinolone |
Scaffold for New Chemical Entities in Exploration Chemistry
In exploration chemistry, where the goal is to create novel molecules with potentially new functions, this compound serves as an excellent starting scaffold. The term "scaffold" refers to the core structure of the molecule that can be systematically decorated with various chemical appendages. The aniline nitrogen can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents.
Furthermore, the aromatic ring itself offers positions for further functionalization. While the existing chloro and isopropoxy groups direct electrophilic aromatic substitution, modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions, often after converting the amine to a more suitable functional group like a halide or triflate. This modular approach enables the generation of a vast number of analogues from a single, common core, facilitating the exploration of chemical space.
Contributions to Medicinal Chemistry Research
In medicinal chemistry, the focus is often on the design and synthesis of molecules that can interact with biological targets. Substituted anilines are a cornerstone of many drug discovery programs.
Development of Pharmacophores and Lead Structures (focus on synthetic challenges, not biological effects)
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule required for biological activity. This compound provides a synthetically accessible platform to build and test pharmacophoric models. The key challenge in its use is often managing the regioselectivity of reactions. For example, in an electrophilic aromatic substitution, the incoming group will be directed by the combined influence of the three existing substituents, which can sometimes lead to mixtures of products.
Utility in Diversity-Oriented Synthesis for Compound Libraries (excluding specific disease targets)
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to create collections of structurally diverse small molecules in an efficient manner. nih.govfrontiersin.org Unlike traditional combinatorial chemistry which often produces many similar molecules, DOS seeks to generate compounds with different underlying skeletons. acs.org this compound is an ideal building block for DOS campaigns.
A DOS approach might begin with this compound and, through a series of branching reaction pathways, generate multiple distinct heterocyclic cores. For example:
Pathway A: Acylation of the amine followed by an intramolecular Friedel-Crafts reaction could lead to a tricyclic system.
Pathway B: Reaction with a diketene (B1670635) followed by a different cyclization catalyst could yield a pyridone-based scaffold.
Pathway C: Conversion of the amine to an azide, followed by a [3+2] cycloaddition with an alkyne, would produce a triazole, a completely different heterocyclic family.
This divergent approach, starting from a common precursor, allows for the rapid generation of skeletal diversity, which is crucial for screening campaigns that aim to discover molecules with entirely new functions. frontiersin.orgrsc.org The use of multi-component reactions, where three or more starting materials combine in a single step, further enhances the ability to create complexity and diversity from simple building blocks like this compound. rsc.org
Table 2: Illustrative Divergent Synthetic Strategies
| Reaction Type | Key Reagents | Resulting Structural Class |
|---|---|---|
| Intramolecular Cyclization | Dicarbonyl, Acid Catalyst | Fused Heterocycles |
| Multi-component Reaction | Isocyanide, Aldehyde | Highly Substituted Heterocycles |
| Cycloaddition | Alkyne (after conversion to azide) | Triazoles |
| Rearrangement Cascade | Copper Catalyst, Dienophile | Polycyclic Amines |
Applications in Material Science Research
Based on available academic literature and public databases, the direct application of this compound in material science research is not extensively documented. While aniline derivatives, in general, are used as precursors for conductive polymers, dyes, and other functional materials, specific research detailing the incorporation of this particular compound into materials is sparse. However, related meta-substituted anilines have been proposed as potential building blocks for materials science applications, suggesting that the unique electronic properties imparted by the chloro and isopropoxy groups could be of interest for developing novel organic electronic materials or specialized polymers. rsc.org
Synthesis of Monomers for Polymer Science
The aniline moiety of this compound is the primary reactive site for polymerization. Aniline and its derivatives are well-established monomers for the synthesis of polyanilines, a class of conducting polymers. The presence of the chloro and isopropoxy substituents on the aromatic ring is expected to modulate the electronic properties, solubility, and processability of the resulting polymers.
One potential route to polymerize this compound is through oxidative chemical or electrochemical polymerization. In this process, the aniline monomers are oxidized to form radical cations, which then couple to form the polymer chain. The isopropoxy group, being an electron-donating group, would likely influence the oxidation potential of the monomer and the electronic properties of the polymer. The chloro group, an electron-withdrawing group, would also play a crucial role in tuning the final properties of the polymer.
Furthermore, the amino group of this compound can be derivatized to create other types of monomers. For instance, it can be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding acrylamide (B121943) or methacrylamide (B166291) monomers. These monomers could then be subjected to radical polymerization to yield polymers with pendant 3-chloro-5-isopropoxyphenyl groups. Such polymers might exhibit interesting thermal, optical, or solubility characteristics due to the presence of the substituted aromatic ring.
Table 1: Potential Monomers Derived from this compound and Their Polymerization Methods
| Monomer Name | Structure | Polymerization Method | Potential Polymer Properties |
| This compound | C₉H₁₂ClNO | Oxidative Polymerization | Electrically conducting, enhanced solubility in organic solvents. |
| N-(3-chloro-5-isopropoxyphenyl)acrylamide | C₁₂H₁₄ClNO₂ | Radical Polymerization | Thermally stable, potentially useful in optical applications. |
| N-(3-chloro-5-isopropoxyphenyl)methacrylamide | C₁₃H₁₆ClNO₂ | Radical Polymerization | Improved mechanical properties compared to the acrylamide analog. |
Precursors for Optoelectronic Materials and Functional Dyes (focus on chemical structure and synthesis)
The aromatic and reactive nature of this compound makes it a promising precursor for the synthesis of functional dyes and materials for optoelectronic applications. The specific substitution pattern of the chloro and isopropoxy groups can influence the color, fluorescence, and electronic properties of the resulting molecules.
A primary application in this area is in the synthesis of azo dyes. The aniline group can be readily diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt can then be coupled with various aromatic compounds, such as phenols or other anilines (coupling components), to form highly colored azo compounds. The isopropoxy and chloro groups on the diazonium salt component would modify the electronic structure of the resulting dye, thereby tuning its color and other properties like lightfastness. For example, coupling the diazonium salt of this compound with a simple coupling agent like phenol (B47542) would be expected to yield a hydroxy-substituted azobenzene (B91143) derivative.
Synthesis of a Hypothetical Azo Dye:
Diazotization: this compound is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.
Coupling: The cold diazonium salt solution is then slowly added to a solution of a coupling component, such as phenol dissolved in a basic solution. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the phenol to form the azo dye.
The resulting dye's chemical structure would feature the 3-chloro-5-isopropoxyphenyl group linked to the phenol group through an azo (-N=N-) bridge. This structure forms a conjugated system responsible for the absorption of visible light, and thus the color of the compound.
Beyond simple dyes, more complex functional molecules for optoelectronics could be envisioned. The core structure of this compound could be incorporated into larger conjugated systems, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties imparted by the chloro and isopropoxy groups could be beneficial for charge transport or for tuning the energy levels of the material to match other components in a device.
Table 2: Hypothetical Functional Dyes Synthesized from this compound
| Dye Class | General Synthesis | Potential Application |
| Azo Dyes | Diazotization of this compound followed by coupling with an aromatic compound. | Colorants for textiles, plastics; potential as pH indicators. |
| Donor-Acceptor Dyes | Suzuki or other cross-coupling reactions to link the 3-chloro-5-isopropoxyphenyl moiety (as a donor) to an electron-acceptor group. | Non-linear optics, dye-sensitized solar cells. |
Future Research Trajectories and Unresolved Challenges
Advancements in Sustainable Synthesis of Halogenated Anilines
The synthesis of halogenated anilines, including 3-Chloro-5-isopropoxyaniline, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its production is intrinsically linked to the development of more sustainable and environmentally friendly synthetic routes. Key areas of advancement focus on improving efficiency and reducing environmental impact.
One promising approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.org For instance, the conversion of aryl triflates to anilines, including halogenated variants, can be achieved efficiently under microwave irradiation without the need for a base or catalyst. organic-chemistry.org This method is noted for its high chemoselectivity, offering a cleaner alternative to traditional palladium-catalyzed or copper-mediated reactions that often require harsh conditions. organic-chemistry.org
Another focal point is the use of greener solvent systems and catalysts. Research has demonstrated the viability of water as a reaction medium for certain aniline (B41778) syntheses, aligning with the principles of green chemistry by being non-toxic, inexpensive, and non-flammable. google.comacs.org For example, copper-nanoparticles have been shown to catalyze the synthesis of anilines from aryl halides in the absence of organic solvents. organic-chemistry.org Similarly, water-soluble copper complexes can catalyze the synthesis of phenazine (B1670421) compounds from o-halogenated anilines in an aqueous phase, presenting an environmentally friendly and high-yield method. google.com
The development of novel catalytic systems that are both efficient and recyclable is also a critical research avenue. Magnetically separable CuFe₂O₄ nanoparticles have been used for the amination of aryl iodides in a recyclable system, highlighting a path towards more sustainable industrial production. organic-chemistry.org
Table 1: Comparison of Modern Synthesis Methods for Halogenated Anilines
| Method | Key Features | Advantages | Challenges | Relevant Findings |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, catalyst-free options. | Specialized equipment required, scalability can be a concern. | Effective for converting halogenated aryl triflates to anilines with high chemoselectivity. organic-chemistry.org |
| Aqueous Phase Synthesis | Utilizes water as the primary solvent. | Environmentally friendly, safe, low cost, simplified purification. | Limited solubility for some organic substrates. | Water-soluble copper complexes successfully catalyze reactions of o-halogenated anilines. google.com |
| Nanoparticle Catalysis | Employs catalysts like copper-nanoparticles or magnetic CuFe₂O₄. | High selectivity, catalyst can be recycled, mild reaction conditions. | Catalyst stability and recovery over multiple cycles. | CuI-nanoparticles enable selective synthesis of anilines from aryl halides without organic solvents. organic-chemistry.org |
| Electrosynthesis | Uses electrical current to drive the reaction. | Fast, selective, avoids bulk chemical oxidants/reductants. | Requires specialized electrochemical cells. | Efficient synthesis of anilines from arylboronic acids in aqueous ammonia (B1221849) has been demonstrated. organic-chemistry.org |
Exploration of Novel Reactivity and Catalysis with this compound
The reactivity of this compound is dictated by its functional groups: the aniline amine, the chloro substituent, and the isopropoxy group on the aromatic ring. Future research will likely focus on leveraging this unique electronic and steric profile to explore novel chemical transformations and catalytic applications.
The aniline moiety allows for a range of classical reactions, such as diazotization, acylation, and substitution. google.com The presence of the halogen atom opens pathways for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are fundamental for constructing complex molecules from simpler building blocks. smolecule.com The isopropoxy group, an electron-donating group, influences the regioselectivity of these reactions.
An emerging area of interest is the use of substituted anilines in the development of new ligands for catalysis or as key intermediates in the synthesis of bioactive molecules. For example, related structures are used as precursors for active pharmaceutical ingredients (APIs) and agrochemicals. innospk.com The specific substitution pattern of this compound could be exploited to synthesize novel inhibitors for biological targets like the Mcl-1 oncoprotein or to create new antileishmanial agents. nih.govnih.gov
Furthermore, the field of supramolecular chemistry offers intriguing possibilities. Macrocyclic receptors can bind to substrates like anilines, inducing chemical transformations with enhanced rates and selectivity, mimicking enzymatic catalysis. bhu.ac.in Investigating the interaction of this compound with such host molecules could lead to novel catalytic systems where the substrate's reactivity is precisely controlled by non-covalent interactions. bhu.ac.in
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry is a major trend in chemical manufacturing, driven by the need for safer, more efficient, and scalable production methods. google.com The synthesis of intermediates like this compound is well-suited for this transition.
Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purity. evitachem.com This is particularly important for managing potentially hazardous reactions, such as those involving phosgenation or the handling of unstable intermediates like acyl azides in the Curtius rearrangement for isocyanate synthesis. google.com By minimizing the volume of reactive material at any given time, flow chemistry significantly enhances process safety. google.com
Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, represent the next frontier. amidetech.com These systems can accelerate the discovery and optimization of reaction conditions for synthesizing libraries of aniline derivatives for screening in drug discovery or materials science. amidetech.com An automated fast-flow instrument has already demonstrated the ability to perform hundreds of consecutive reactions to build complex peptide chains in hours, a technology that could be adapted for the synthesis of small molecules. amidetech.com Integrating the synthesis of this compound and its derivatives into such platforms would enable high-throughput screening and rapid lead optimization.
Development of Predictive Models for Reaction Outcomes and Selectivity
Computational chemistry and machine learning are becoming indispensable tools for modern chemical research. The development of predictive models for reaction outcomes and selectivity can significantly reduce the experimental effort required to develop new synthetic routes and applications for compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) models can be used to correlate the structural features of a series of aniline derivatives with their biological activity or chemical reactivity. evitachem.com For instance, a QSAR analysis of pyridazinone derivatives revealed that parameters like dipole moment and molar refractivity were critical for their biological effects. evitachem.com Such models could be developed for derivatives of this compound to predict their potential as, for example, new pesticides or herbicides. innospk.com
Molecular modeling approaches, such as Site-Identification by Ligand Competitive Saturation (SILCS), can predict how a molecule will bind to a biological target. nih.gov This method has been used to guide the design of selective inhibitors for proteins by identifying favorable and unfavorable interactions within a binding pocket. nih.gov Applying these computational techniques to derivatives of this compound could accelerate the discovery of new therapeutic agents by prioritizing the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov These models can also help rationalize the selectivity of inhibitors for one protein over another, a crucial aspect of drug design. nih.gov
Discovery of Undiscovered Applications in Emerging Fields
While this compound is primarily an intermediate, its unique structure holds potential for applications in a variety of emerging fields. The combination of a halogen, an ether linkage, and an amine on an aromatic ring provides a versatile scaffold for creating novel functional molecules.
Medicinal Chemistry: Substituted anilines are ubiquitous in pharmaceuticals. google.com This compound could serve as a key building block for new classes of drugs targeting a range of diseases, from neurodegenerative disorders to cancer. nih.govgoogle.com Its specific substitution pattern may impart favorable properties such as improved metabolic stability or target binding affinity. nih.gov For example, related arylimidamide-azole hybrids have been investigated as antileishmanial agents. nih.gov
Agrochemicals: The development of new pesticides and herbicides is an ongoing need. innospk.com The structural motifs present in this compound are found in various agrochemicals. Screening derivatives of this compound could lead to the discovery of new active ingredients with novel modes of action or improved environmental profiles.
Materials Science: Aryl amines are used in the synthesis of polymers, dyes, and other functional materials. innospk.com The presence of the chloro and isopropoxy groups could be used to fine-tune the electronic and physical properties of these materials, leading to applications in areas like organic electronics or advanced coatings. For instance, related carbamate (B1207046) derivatives are used to create chiral stationary phases for HPLC, demonstrating the utility of such scaffolds in separation science. researchgate.net
Contaminant Research: Ironically, understanding the properties of such molecules is also important in environmental science. Non-target screening using techniques like gas chromatography–high-resolution mass spectrometry (GC-HRMS) helps identify and track emerging contaminants in the environment, and understanding the fragmentation and retention behavior of compounds like chlorinated anilines is crucial for their detection. researchgate.net
Q & A
Q. What are the standard synthetic routes for 3-Chloro-5-isopropoxyaniline?
this compound is commonly synthesized via nucleophilic aromatic substitution or Ullmann-type coupling reactions . For example:
- Chlorination of 5-isopropoxyaniline using chlorinating agents (e.g., Cl2 or N-chlorosuccinimide) under controlled temperatures (60–80°C) .
- Cross-coupling reactions involving palladium catalysts, as seen in analogous aniline derivatives (e.g., Suzuki coupling for boronic acid intermediates) .
Methodological Tip : Monitor reaction progress using TLC or HPLC, and purify via column chromatography or recrystallization .
Q. What spectroscopic techniques are used to characterize this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and reference internal standards (e.g., TMS). The isopropoxy group’s split signals (~δ 1.2–1.4 ppm for CH3) and aromatic protons (δ 6.5–7.5 ppm) are key .
- Mass Spectrometry (MS) : Confirm molecular weight (MW: 185.66 g/mol) via ESI-MS or GC-MS .
- FT-IR : Identify N-H stretches (~3400 cm<sup>-1</sup>) and C-Cl bonds (~550–750 cm<sup>-1</sup>) .
Q. How should researchers handle and store this compound safely?
- Storage : Keep in a tightly sealed, light-resistant container at 2–8°C to prevent degradation .
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as aniline derivatives may be irritants .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency. For example, Pd(PPh3)4 in DMF at 100°C improved yields in analogous aryl chloride syntheses .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethers. Higher dielectric solvents often enhance reaction rates .
- Kinetic Studies : Use in-situ FT-IR or HPLC to track intermediate formation and adjust reagent stoichiometry .
Q. How to resolve contradictory solubility data for this compound in different solvents?
- Phase-Solubility Studies : Systematically test solubility in DMSO, ethanol, and chloroform using USP protocols. Note that impurities (e.g., unreacted precursors) may skew results; verify purity via HPLC (>95% purity threshold) .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict optimal solvent systems .
Q. What strategies are effective in analyzing degradation products of this compound under oxidative conditions?
- LC-MS/MS : Identify quinone derivatives or carboxylic acids (common oxidation products of anilines) using high-resolution mass spectrometry .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via NMR/UV-Vis .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?
Q. What methodologies address conflicting bioactivity data in cell-based assays?
- Dose-Response Curves : Test concentrations across a 6-log range (1 nM–100 μM) to identify IC50 variability .
- Control Replicates : Include positive/negative controls (e.g., cisplatin for cytotoxicity) and validate assays in triplicate .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Source |
|---|---|---|
| Catalyst | Pd(PPh3)4 (1 mol%) | |
| Temperature | 80°C | |
| Solvent | DMF | |
| Purity Validation | HPLC (>95%) |
Q. Table 2. Common Degradation Pathways
| Condition | Major Product | Analytical Method |
|---|---|---|
| Oxidation (H2O2) | Quinone derivatives | LC-MS/MS |
| Acidic Hydrolysis | 5-Isopropoxyaniline | <sup>1</sup>H NMR |
Ethical and Safety Considerations
- Ethical Approval : Required for in vivo studies; submit protocols to institutional review boards (IRB) .
- Waste Disposal : Neutralize waste with 10% NaOH before incineration to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
